![molecular formula C29H30N4O5 B2793064 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 1223844-91-4](/img/no-structure.png)
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research on related heterocyclic compounds has shown significant interest in the synthesis and biological evaluation of quinazolinone derivatives due to their wide range of biological activities. For instance, studies have explored the dichotomy in the ring-opening reactions of specific dioxane-dione derivatives with cyclic secondary amines, leading to the formation of various cyclic compounds with potential biological applications (Šafár̆ et al., 2000). This area of research highlights the synthetic versatility of quinazolinone-based compounds and their utility in generating novel bioactive molecules.
Antitumor Activities
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. A notable study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated broad-spectrum antitumor activity, underscoring the potential of these compounds in cancer research and therapy (Al-Suwaidan et al., 2016). These findings suggest that derivatives of quinazolinones, by extension, could be explored for their anticancer properties, offering insights into the therapeutic potential of similar compounds.
Anti-Inflammatory and Analgesic Effects
Another area of application involves the investigation of quinazolinone derivatives for their anti-inflammatory and analgesic effects. For example, a pyrroloquinazoline derivative has been identified to exhibit analgesic and anti-inflammatory effects through dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase activities (Rioja et al., 2002). This highlights the potential application of similar compounds in developing new pain and inflammation management therapies.
Antioxidant Properties
The antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has been explored, indicating the potential of these compounds in mitigating oxidative stress-related conditions (Salem et al., 2015). This research avenue supports the exploration of quinazolinone derivatives for antioxidant applications, contributing to the development of protective agents against oxidative damage.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with 5-amino-1,4-dihydroquinazoline-2,3-dione, followed by the addition of N-(2-furylmethyl)pentanamide. The final product is obtained after purification and isolation.", "Starting Materials": [ "4-(2-oxopyrrolidin-1-yl)benzaldehyde", "5-amino-1,4-dihydroquinazoline-2,3-dione", "N-(2-furylmethyl)pentanamide" ], "Reaction": [ "Step 1: Condensation of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with 5-amino-1,4-dihydroquinazoline-2,3-dione in the presence of a suitable catalyst to form 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]benzaldehyde.", "Step 2: Addition of N-(2-furylmethyl)pentanamide to the reaction mixture obtained in step 1 in the presence of a suitable base to form the final product, 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide.", "Step 3: Purification and isolation of the final product by suitable techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1223844-91-4 |
Produktname |
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide |
Molekularformel |
C29H30N4O5 |
Molekulargewicht |
514.582 |
IUPAC-Name |
5-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C29H30N4O5/c34-26(30-19-23-7-6-18-38-23)10-3-4-16-32-28(36)24-8-1-2-9-25(24)33(29(32)37)20-21-12-14-22(15-13-21)31-17-5-11-27(31)35/h1-2,6-9,12-15,18H,3-5,10-11,16-17,19-20H2,(H,30,34) |
InChI-Schlüssel |
ZYZXEVXIOBIQKO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.